1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a research chemical known for its unique structure and properties. It is a heterocyclic compound containing a pyrimidine ring substituted with a difluoromethyl group and a furan ring, along with a piperidine ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 4-(difluoromethyl)-6-(2-furyl)pyrimidine with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the difluoromethyl group can produce a methyl-substituted pyrimidine derivative.
Scientific Research Applications
1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group and the furan ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-[4-(Methyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid: Contains a methyl group instead of a difluoromethyl group.
1-[4-(Chloromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics make it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3/c16-13(17)11-8-10(12-2-1-7-23-12)18-15(19-11)20-5-3-9(4-6-20)14(21)22/h1-2,7-9,13H,3-6H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJWWNGFOPPMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CC(=N2)C(F)F)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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